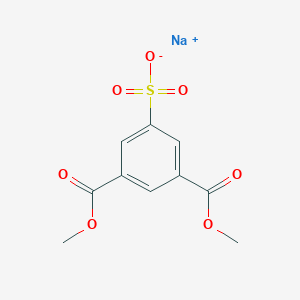

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate

Description

Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate is a chemical compound with the molecular formula C10H9NaO7S and a molecular weight of 296.23 g/mol . This compound is known for its role in polymer processing, particularly as a nucleating agent in the production of polylactic acid (PLA) to enhance its mechanical and thermomechanical properties.

Properties

IUPAC Name |

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHSEQCZSNZLRI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,5-bis(methoxycarbonyl)benzenesulfonate typically involves the esterification of 3,5-dicarboxybenzenesulfonic acid with methanol in the presence of a catalyst, followed by neutralization with sodium hydroxide . The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Esterification: Using a packed bed reactor with a solid acid catalyst.

Neutralization: Continuous addition of sodium hydroxide solution to the esterified product.

Purification: Crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under basic conditions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Hydrochloric acid or sodium hydroxide at elevated temperatures (80-100°C).

Major Products

Substitution: Products depend on the nucleophile used, such as sodium 3,5-dicarboxybenzenesulfonate.

Hydrolysis: 3,5-dicarboxybenzenesulfonic acid and methanol.

Scientific Research Applications

Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate has several applications in scientific research:

Polymer Processing: Used as a nucleating agent in the production of polylactic acid (PLA) to improve its mechanical and thermal properties.

Surfactant Production: Utilized in the synthesis of water-soluble polymeric surfactants.

Material Science: Enhances the crystallinity and thermal deformation temperature of polymers.

Mechanism of Action

The compound acts as a nucleating agent by providing sites for the initiation of polymer crystallization. This enhances the crystallinity of the polymer, leading to improved mechanical strength and thermal stability. The sulfonate group interacts with the polymer matrix, facilitating the formation of crystalline regions.

Comparison with Similar Compounds

Similar Compounds

- Sodium 1,3-dimethyl 5-sulfoisophthalate

- Dimethyl 5-sulfoisophthalate sodium salt

- Sodium 3,5-dicarboxybenzenesulfonate

Uniqueness

Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate is unique due to its dual ester and sulfonate functionalities, which provide both nucleating and surfactant properties. This dual functionality makes it particularly effective in enhancing the properties of polylactic acid (PLA) and other polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.